molecular formula C19H15ClN6O2 B3020401 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 847384-75-2

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B3020401
CAS No.: 847384-75-2
M. Wt: 394.82
InChI Key: OONCUUAMQRCWEQ-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their potential applications in various fields . They are known to be synthesized through reactions involving carbodiimides and iminophosphoranes .


Synthesis Analysis

The synthesis of triazolopyrimidines involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, which are then reacted with hydrazine to selectively produce 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones . These compounds are further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines has been verified through X-ray structure analysis .


Chemical Reactions Analysis

In the synthesis process, a tandem aza-Wittig reaction of iminophosphorane with isocyanate or acyl chloride generates previously unreported 3,5-dihydro-1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-ones .

Future Directions

The triazolopyrimidine scaffold can be used as a template for designing new LSD1 inhibitors, indicating potential future directions in drug design .

Biochemical Analysis

Biochemical Properties

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as c-Met receptor tyrosine kinase, which is involved in various cellular processes including growth, survival, and metastasis of cancer cells . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, it may interact with other proteins and biomolecules, influencing their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to inhibit the proliferation of cancer cells by interfering with cell signaling pathways such as the c-Met pathway . This inhibition leads to reduced cell growth, induction of apoptosis, and alterations in gene expression. The compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of c-Met receptor tyrosine kinase, inhibiting its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. The compound may also interact with other enzymes and proteins, either inhibiting or activating their functions, thereby contributing to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time. Prolonged exposure may lead to adaptive responses in cells, potentially reducing its efficacy.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. The compound also influences metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific subcellular compartments or organelles. This localization is essential for its ability to modulate cellular processes and exert its biochemical effects.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-12-5-7-14(8-6-12)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)15-4-2-3-13(20)9-15/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONCUUAMQRCWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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